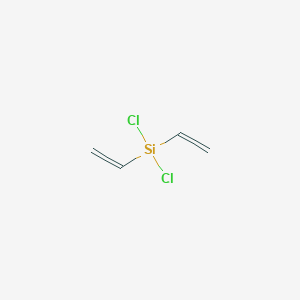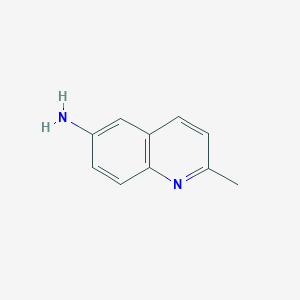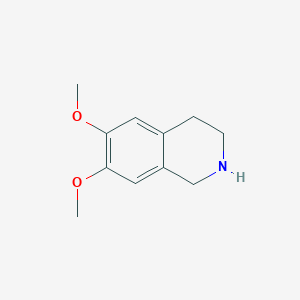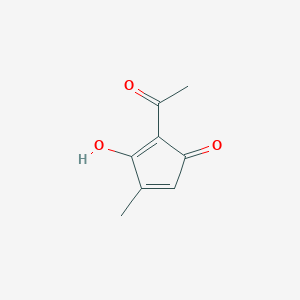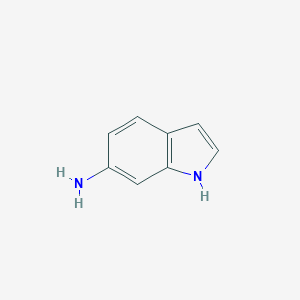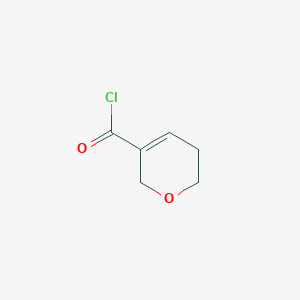
3,6-Dihydro-2H-pyran-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-2H-pyran-5-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is not fully understood. However, it is believed that this compound can undergo nucleophilic substitution reactions with various functional groups, including alcohols, amines, and thiols. This reactivity makes 3,6-Dihydro-2H-pyran-5-carbonyl chloride a useful building block in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride. However, studies have shown that this compound can be metabolized to 5-(hydroxymethyl)furfural, which has been shown to have cytotoxic and genotoxic effects in vitro. Further research is needed to fully understand the potential health effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-Dihydro-2H-pyran-5-carbonyl chloride in lab experiments is its reactivity with various functional groups, which allows for the synthesis of a wide range of organic compounds. Additionally, the synthesis method for 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been optimized to produce high yields of pure product. However, one limitation of using this compound is its potential health effects, which may require additional safety precautions in lab experiments.
Direcciones Futuras
There are several future directions for the use of 3,6-Dihydro-2H-pyran-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride can be further investigated for its potential applications in the synthesis of pharmaceuticals and materials. Further research is also needed to fully understand the health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
In conclusion, 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a versatile building block that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for organic synthesis. However, further research is needed to fully understand the potential health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
Métodos De Síntesis
The synthesis of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a multi-step process that involves the reaction of 5-hydroxymethylfurfural with thionyl chloride in the presence of pyridine. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been optimized to produce high yields of 3,6-Dihydro-2H-pyran-5-carbonyl chloride with minimal impurities.
Aplicaciones Científicas De Investigación
3,6-Dihydro-2H-pyran-5-carbonyl chloride has been widely used in scientific research due to its unique properties. This compound can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been used as a reagent in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Propiedades
Número CAS |
133609-62-8 |
|---|---|
Nombre del producto |
3,6-Dihydro-2H-pyran-5-carbonyl chloride |
Fórmula molecular |
C6H7ClO2 |
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
3,6-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2 |
Clave InChI |
REOBYVOZNUNDJW-UHFFFAOYSA-N |
SMILES |
C1COCC(=C1)C(=O)Cl |
SMILES canónico |
C1COCC(=C1)C(=O)Cl |
Sinónimos |
2H-Pyran-3-carbonyl chloride, 5,6-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



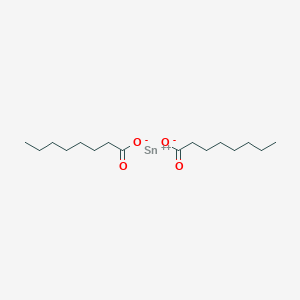
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
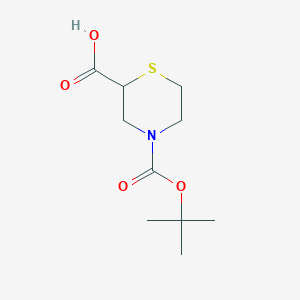
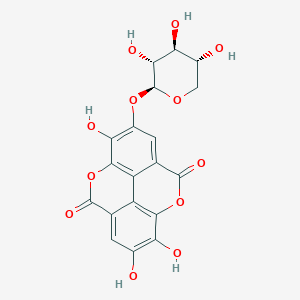
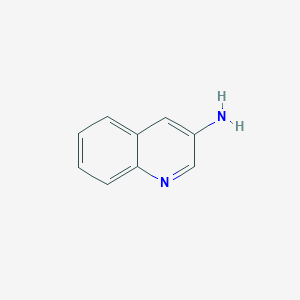
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
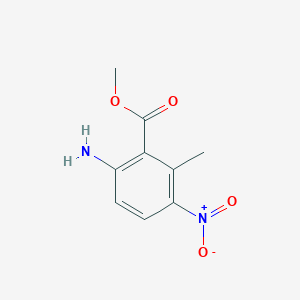
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
